molecular formula C24H24N2O3 B10888696 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10888696
M. Wt: 388.5 g/mol
InChI Key: QYNVFMBRBZMBCK-UHFFFAOYSA-N
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Description

4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrol-2-one core structure, which is substituted with various functional groups, including an acetyl group, an ethylphenyl group, a hydroxy group, and an indol-3-yl ethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves a multi-step process. One common method involves the reaction of tryptamine, an aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for an extended period, usually around one day . This method allows for the formation of the desired pyrrol-2-one structure with the appropriate substitutions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. The acetyl and hydroxy groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific substitutions on the pyrrol-2-one core. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

3-acetyl-2-(4-ethylphenyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O3/c1-3-16-8-10-17(11-9-16)22-21(15(2)27)23(28)24(29)26(22)13-12-18-14-25-20-7-5-4-6-19(18)20/h4-11,14,22,25,28H,3,12-13H2,1-2H3

InChI Key

QYNVFMBRBZMBCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CNC4=CC=CC=C43)O)C(=O)C

Origin of Product

United States

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